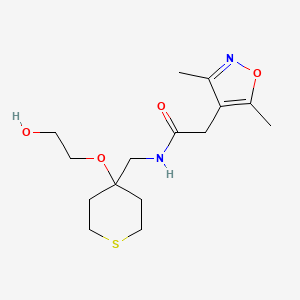

2-(3,5-dimethylisoxazol-4-yl)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)acetamide

Description

This compound features a structurally complex scaffold combining a 3,5-dimethylisoxazole moiety linked via an acetamide group to a tetrahydro-2H-thiopyran ring substituted with a 2-hydroxyethoxy chain. The isoxazole ring is a common pharmacophore in medicinal chemistry, often associated with kinase inhibition or anti-inflammatory activity, while the thiopyran group may enhance metabolic stability and membrane permeability . The hydroxyethoxy side chain likely improves aqueous solubility, a critical factor in bioavailability.

Properties

IUPAC Name |

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O4S/c1-11-13(12(2)21-17-11)9-14(19)16-10-15(20-6-5-18)3-7-22-8-4-15/h18H,3-10H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXNKSOMKNQFLPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)NCC2(CCSCC2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Evidence

The provided evidence includes 4-((3,5-dimethylisoxazol-4-yl)methoxy)-N-(6-methylpyridin-2-yl)benzamide (Compound 1) , which shares the 3,5-dimethylisoxazole motif but differs in its core structure and substituents.

Key Structural Differences:

Pharmacological Implications

- Compound 1 : The benzamide-pyridinyl structure may favor interactions with enzymes or receptors requiring planar aromatic stacking, such as cyclooxygenase (COX) or tyrosine kinases.

- Target Compound : The thiopyran ring’s sulfur atom could enhance binding to cysteine-rich kinase domains, while the hydroxyethoxy group may improve solubility for oral administration.

Data Limitations

No direct pharmacological or physicochemical data (e.g., IC50, logP) for the target compound are available in the provided evidence. Structural comparisons are thus speculative, relying on known trends in medicinal chemistry.

Research Findings and Hypotheses

- Isoxazole Role: Both compounds utilize the 3,5-dimethylisoxazole group, which is known to stabilize small molecules against metabolic degradation .

- Thiopyran vs.

- Hydroxyethoxy Chain : This substituent could reduce logP values compared to Compound 1’s methylpyridinyl group, enhancing aqueous solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.